1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro-
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Overview
Description
1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro- is a compound belonging to the diazepine family, characterized by a seven-membered ring containing two nitrogen atoms.
Preparation Methods
The synthesis of 1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro- involves the heterocyclization reaction of specific precursors. One common method includes the reaction of [N4-(4-acetylamino) benzene sulfonyl] piperazinyl-N1-propyl-1,3-dialkyl/aryl propane-1,3-dione with ethylenediamine in the presence of silica sulphuric acid . This method yields the desired diazepine compound with good efficiency. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various bioactive molecules.
Biology: The compound exhibits antimicrobial, antifungal, and anthelmintic activities.
Mechanism of Action
The mechanism of action of 1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro- involves its interaction with specific molecular targets. It can act as an antagonist or agonist at various receptors, influencing biological pathways. For example, it may interact with serotoninergic receptors, affecting neurotransmitter release and uptake . The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro- can be compared with other diazepine derivatives such as:
- Brotizolam
- Bunazosin
- Dilazep
- Etizolam
- Homofenazine
- Zometapine
- Clotiazepam
- Clozapine
- Dibenzepine
These compounds share a similar diazepine core but differ in their substituents, leading to variations in their biological activities and applications
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNFDVDZXLBUJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383809 |
Source
|
Record name | 1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61944-71-6 |
Source
|
Record name | 1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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